

An In-depth Technical Guide to Isatin Bis-cresol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one
Cat. No.:	B139907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isatin Bis-cresol, a molecule of interest in polymer chemistry. This document outlines its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for professionals engaged in chemical research and development.

Core Concepts: Chemical Structure and Nomenclature

Isatin Bis-cresol, a derivative of isatin, is characterized by the substitution of two cresol moieties at the C3 position of the indolin-2-one core. This structure is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one.[\[1\]](#)[\[2\]](#)

Alternate names for this compound include 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one and **3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one**.[\[2\]](#)[\[3\]](#)

The chemical structure is represented by the following diagram:

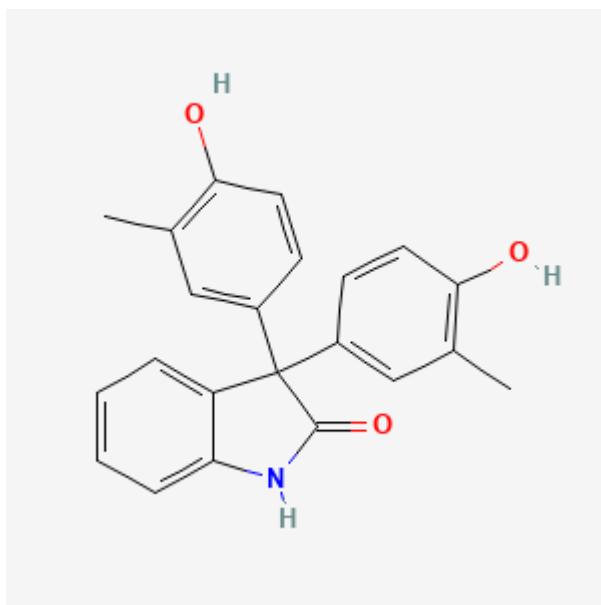


Figure 1: Chemical Structure of Isatin Bis-cresol

Physicochemical Data

A summary of the key quantitative data for Isatin Bis-cresol is presented in the table below, providing a ready reference for its physical and chemical properties.

Property	Value
Molecular Formula	C ₂₂ H ₁₉ NO ₃
Molecular Weight	345.39 g/mol
Melting Point	250-251 °C
Boiling Point	560.4 °C (at 760 mmHg)
Density	1.292 g/cm ³
Flash Point	292.7 °C

Synthesis of Isatin Bis-cresol: An Experimental Protocol

The synthesis of Isatin Bis-cresol is achieved through an acid-catalyzed Friedel-Crafts reaction between isatin and cresol. This electrophilic aromatic substitution reaction targets the electron-

rich aromatic ring of cresol. While a specific protocol for Isatin Bis-cresol is not extensively documented in publicly available literature, a detailed methodology can be adapted from the synthesis of structurally analogous bis-phenolic compounds derived from isatin. The following protocol is based on the established synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-2-indolinone.[4]

Reaction: Isatin + 2 o-Cresol → 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one

Materials:

- Isatin (1 equivalent)
- o-Cresol (excess, e.g., 5-10 equivalents)
- Concentrated Sulfuric Acid (catalytic amount)
- Methanol (for washing)
- Deionized Water
- Appropriate reaction vessel with stirring and heating capabilities
- Filtration apparatus
- Drying oven

Procedure:

- Reaction Setup: In a clean, dry reaction vessel, combine o-cresol and a catalytic amount of concentrated sulfuric acid.
- Initiation: Begin stirring the mixture and gently heat to approximately 60°C to ensure a homogenous solution.
- Addition of Isatin: Gradually add isatin to the reaction mixture in portions. Maintain the temperature and continuous stirring.

- Reaction Progression: After the complete addition of isatin, the reaction temperature can be raised to 80-90°C to facilitate the reaction. The progress of the reaction should be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).
- Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The reaction mixture is then quenched by pouring it into a beaker of cold deionized water, which should induce the precipitation of the crude product.
- Isolation: The precipitate is collected by vacuum filtration.
- Purification: The collected solid is washed thoroughly with deionized water to remove any unreacted starting materials and acid catalyst, followed by a wash with a minimal amount of cold methanol to remove excess cresol.
- Drying: The purified product is dried in a vacuum oven at a suitable temperature to yield the final Isatin Bis-cresol product.

Logical Workflow for Synthesis

The synthesis of Isatin Bis-cresol follows a logical progression from starting materials to the final purified product. This workflow is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Isatin Bis-cresol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- | C22H19NO3 | CID 162076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-on suppliers & manufacturers in China [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isatin Bis-cresol: Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139907#isatin-bis-cresol-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com